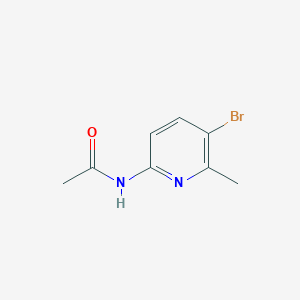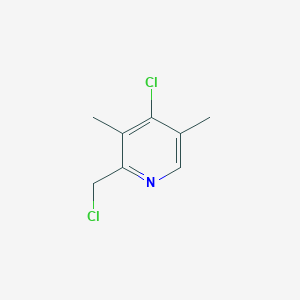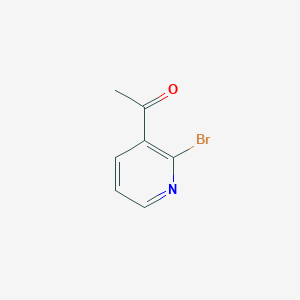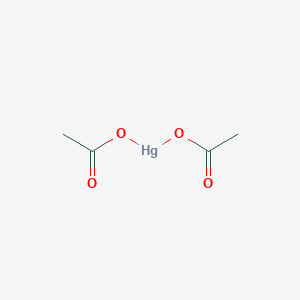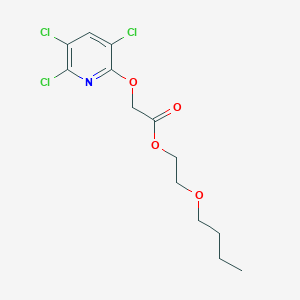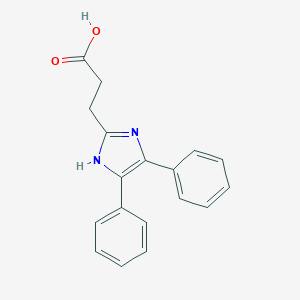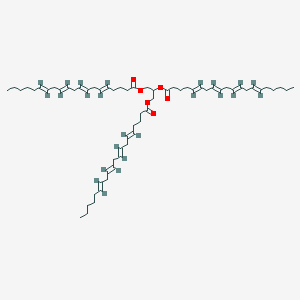
Triarachidonin
Vue d'ensemble
Description
Triarachidonin (also known as TARA) is a novel lipid-based drug that has been developed to treat a variety of diseases, including cancer, inflammation, and diabetes. TARA works by targeting specific cell signaling pathways, which can lead to a variety of beneficial effects. TARA has been studied extensively in the laboratory and has been shown to be effective in animal models of disease.
Applications De Recherche Scientifique
Triarachidonin and Prostaglandin Synthesis in Rabbit Kidney Medulla Microsomes :
- This compound stimulated the formation of prostaglandins (E2, F2α, D2) in rabbit kidney medulla microsomes in a dose-dependent manner.
- This effect was enhanced by epinephrine, suggesting the presence of epinephrine-activated triacylglycerol lipase, which could mediate arachidonic acid release for prostaglandin synthesis in the kidney medulla (Fujimoto et al., 1991).
This compound and Renal Medullary Prostaglandin Synthesis :
- This compound also enhanced prostaglandin E2 production in rabbit kidney medulla slices.
- It was shown that arachidonic acid released from medullary triacylglycerols is readily available for prostaglandin biosynthesis, and this compound's stimulation of prostaglandin E2 was dose-dependent (Fujimoto et al., 1988).
Orientations Futures
Triarachidonin, also referred to as TARA, represents an innovative lipid-based therapeutic agent designed to address a range of conditions, encompassing cancer, inflammation, and diabetes . TARA exhibits its efficacy by selectively targeting specific cell signaling pathways, giving rise to a multitude of advantageous outcomes .
Mécanisme D'action
Target of Action
Triarachidonin is a polyunsaturated triacylglycerol
Biochemical Pathways
This compound, as a form of triacylglycerol, is involved in lipid metabolism. It can be broken down into glycerol and fatty acids, which can then be used in various biochemical pathways. For instance, the fatty acids can undergo beta-oxidation to produce ATP, the body’s main energy currency .
Result of Action
It’s known that the breakdown products of triacylglycerols, such as glycerol and fatty acids, play crucial roles in energy production and other cellular processes .
Analyse Biochimique
Biochemical Properties
Triarachidonin interacts with various enzymes, proteins, and other biomolecules. Studies have shown that this compound stimulates prostaglandin synthesis in the kidney in a dose-dependent manner . Additionally, this compound and other polyunsaturated fatty acids have been shown to inhibit the hepatic stearoyl-CoA desaturase-1 gene in diabetic mice .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it may also affect metabolic flux or metabolite levels
Propriétés
IUPAC Name |
2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJNYYVNIYMDK-QSEXIABDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of triarachidonin in biological systems?
A1: this compound is a triglyceride composed of three arachidonic acid molecules. Arachidonic acid is a polyunsaturated omega-6 fatty acid that plays a crucial role in cell signaling and inflammation. [, ] As a precursor to eicosanoids, arachidonic acid derivatives are involved in various physiological processes, including inflammation, immune response, and pain signaling. This compound serves as a storage form of arachidonic acid, and its hydrolysis can rapidly release this important fatty acid. []
Q2: How does the structure of this compound relate to its potential toxicity?
A2: this compound’s structure, with its high degree of unsaturation (three arachidonic acid chains each containing four double bonds), makes it highly susceptible to oxidation. [] This oxidation process can generate free radicals and lipid peroxidation products, which are known to be toxic to cells. Studies have shown that this compound exhibits significant toxicity to human monocyte-macrophages, particularly compared to less unsaturated triglycerides. [] This toxicity appears to be directly related to its susceptibility to oxidation and the generation of toxic byproducts.
Q3: Can you elaborate on the dietary requirements and metabolic fate of this compound in mud crabs?
A3: Research on juvenile mud crabs (Scylla serrata) demonstrated that a dietary source of this compound is essential for their growth. [] When deprived of dietary this compound, the levels of arachidonic acid in the crabs’ neutral lipids decreased, while levels in polar lipids were conserved, suggesting a selective retention mechanism. [] This highlights the critical role of this compound in providing the arachidonic acid necessary for the growth and development of these organisms.
Q4: Are there any alternative methods to traditional techniques for analyzing this compound in biological samples?
A4: Yes, Direct Thermal Desorption (DTD) combined with gas chromatography offers a promising alternative to conventional methods for analyzing this compound and other fatty acids in complex matrices like microbial cells. [] This method, when combined with Thermally assisted Hydrolysis and Methylation (THM), can efficiently convert triglycerides like this compound into their corresponding fatty acid methyl esters (FAMEs), which can then be analyzed via GC. [] DTD-GC offers several advantages over traditional methods, including reduced sample preparation, minimized risk of isomerization, and the potential for automation for high-throughput analysis. []
Q5: How does this compound contribute to our understanding of cancer cachexia?
A5: Studies using a mouse model of cancer cachexia have linked this compound to the muscle wasting characteristic of the disease. [] Researchers observed that the action of a proteolysis-inducing factor found in cachectic animals could be mimicked by this compound. [] This finding suggests that elevated arachidonic acid levels, potentially derived from this compound, could contribute to the increased muscle protein degradation observed in cancer cachexia. Further research into this mechanism might lead to novel therapeutic approaches for managing this debilitating condition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



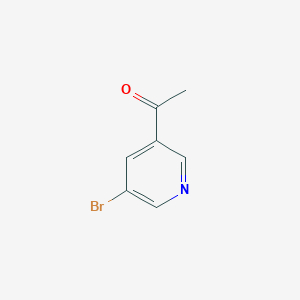
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)




